molecular formula C20H21F2N5O3S2 B11308270 N-(2,4-difluorophenyl)-2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(2,4-difluorophenyl)-2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11308270
M. Wt: 481.5 g/mol
InChI Key: UWZAGJVXDNKXTP-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a difluorophenyl group, a triazole ring, and a sulfanylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: This step often involves a nucleophilic substitution reaction using a difluorophenyl halide and a suitable nucleophile.

    Attachment of the Sulfanylacetamide Moiety: This can be done through a thiol-ene reaction or a similar coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. This compound may act by:

    Inhibiting Enzyme Activity: Binding to the active site of enzymes and preventing their normal function.

    Modulating Protein-Protein Interactions: Interfering with the interactions between proteins, thereby affecting cellular processes.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: shares structural similarities with other triazole-containing compounds and sulfonamide derivatives.

Uniqueness

    Unique Structural Features: The combination of a difluorophenyl group, a triazole ring, and a sulfanylacetamide moiety makes this compound unique compared to other similar compounds.

    Distinct Chemical Properties: Its unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, which can be advantageous in various applications.

Properties

Molecular Formula

C20H21F2N5O3S2

Molecular Weight

481.5 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-[[4-ethyl-5-[(N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H21F2N5O3S2/c1-3-26-18(12-27(32(2,29)30)15-7-5-4-6-8-15)24-25-20(26)31-13-19(28)23-17-10-9-14(21)11-16(17)22/h4-11H,3,12-13H2,1-2H3,(H,23,28)

InChI Key

UWZAGJVXDNKXTP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)CN(C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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